molecular formula C9H13N3O4 B1681343 Torcitabine CAS No. 40093-94-5

Torcitabine

Numéro de catalogue: B1681343
Numéro CAS: 40093-94-5
Poids moléculaire: 227.22 g/mol
Clé InChI: CKTSBUTUHBMZGZ-CHKWXVPMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Torcitabine has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Torcitabine, also known as 2’-Deoxy-L-cytidine, is an antiviral agent . It primarily targets the polymerase enzyme of the Hepatitis B Virus (HBV) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral therapy .

Mode of Action

This compound, like other nucleoside and nucleotide analogs, is a prodrug which must be phosphorylated intracellularly to the triphosphate before it is active . Once activated, this compound triphosphate acts as a selective inhibitor of the HBV polymerase enzyme . It is believed to act by two mechanisms: competitively inhibiting the incorporation of natural nucleoside triphosphates into DNA by the HBV polymerase, and once incorporated into nascent viral DNA, irreversibly terminating DNA synthesis .

Biochemical Pathways

This compound undergoes a complex intracellular phosphorylation pathway. In both HepG2 cells and primary human hepatocytes, it is efficiently metabolized to the active form, this compound 5’-triphosphate (L-dCTP), by deoxycytidine kinase . This process allows this compound to exert its antiviral effects by interfering with the replication of the HBV.

Pharmacokinetics

The prodrug of this compound, Valthis compound, is rapidly converted to this compound by human esterases in plasma or the intestinal mucosa . This compound has poor oral bioavailability, but its 3’,5’-derivative ester (val-l-dc) and the 3’-monovaline ester, valthis compound dihydrochloride, have excellent oral bioavailability . This makes Valthis compound a more effective therapeutic agent in clinical settings.

Result of Action

The result of this compound’s action is the inhibition of HBV replication. By selectively inhibiting the HBV polymerase enzyme and terminating DNA synthesis, this compound prevents the virus from replicating and spreading within the host . This can lead to a reduction in viral load and potentially alleviate the symptoms of chronic HBV infection.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Torcitabine peut être synthétisé par une série de réactions chimiques à partir du L-arabinose. Les étapes clés impliquent la conversion du L-arabinose en L-arabinofuranosyl amine, suivie de la formation du chlorhydrate de L-arabinofuranosyl amine. Cet intermédiaire est ensuite réagi avec la cytosine pour donner le this compound .

Méthodes de production industrielle : La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la cristallisation et la chromatographie .

Types de Réactions:

    Oxydation : this compound peut subir des réactions d'oxydation, bien que celles-ci soient moins courantes dans ses applications typiques.

    Réduction : Les réactions de réduction ne sont généralement pas associées au this compound.

    Substitution : this compound peut participer à des réactions de substitution nucléophile, en particulier au niveau de la portion cytosine.

Réactifs et Conditions Communs:

    Oxydation : Des agents oxydants forts tels que le permanganate de potassium.

    Substitution : Des nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés de la cytidine substituée .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

This compound exerce ses effets en inhibant l'ADN polymérase virale. Une fois à l'intérieur de la cellule, le this compound est phosphorylé en sa forme triphosphate active, qui entre en compétition avec les nucléotides naturels pour l'incorporation dans l'ADN viral. Cette incorporation entraîne la terminaison de la chaîne et l'inhibition de la synthèse de l'ADN viral . La principale cible moléculaire est l'enzyme ADN polymérase virale .

Composés Similaires:

    Cytarabine : Un autre analogue de nucléoside utilisé dans le traitement de certains cancers.

    Gemcitabine : Un analogue de nucléoside utilisé comme agent chimiothérapeutique.

Comparaison:

Le caractère unique du this compound réside dans son activité antivirale spécifique et sa capacité à inhiber sélectivement l'ADN polymérase virale, ce qui en fait un composé précieux dans le traitement des infections virales .

Comparaison Avec Des Composés Similaires

    Cytarabine: Another nucleoside analog used in the treatment of certain cancers.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Comparison:

This compound’s uniqueness lies in its specific antiviral activity and its ability to inhibit viral DNA polymerase selectively, making it a valuable compound in the treatment of viral infections .

Propriétés

IUPAC Name

4-amino-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTSBUTUHBMZGZ-CHKWXVPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960542
Record name 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40093-94-5
Record name Torcitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040093945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TORCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BZN07BMW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Torcitabine
Reactant of Route 2
Torcitabine
Reactant of Route 3
Torcitabine
Reactant of Route 4
Torcitabine
Reactant of Route 5
Torcitabine
Reactant of Route 6
Torcitabine
Customer
Q & A

Q1: What is the mechanism of action of torcitabine against the hepatitis B virus (HBV)?

A1: this compound, a β-L-deoxyribonucleoside, acts as a potent inhibitor of HBV polymerase [, ]. While its precise mechanism is not fully detailed in the provided abstracts, this compound likely acts as a chain terminator during viral DNA synthesis, similar to other nucleoside analogues. This effectively halts the replication of the HBV.

Q2: Are there any known resistance issues with this compound against HBV?

A2: Yes, research indicates potential cross-resistance with lamivudine, a common HBV treatment []. Specifically, HBV strains carrying lamivudine-resistance mutations (e.g., rtL180M+rtM204V, rtV173L+rtL180M+rtM204V, rtM204I, and rtL180M+rtM204I) showed reduced susceptibility to this compound in vitro []. This highlights the need for further investigation into resistance profiles and potential combination therapies.

Q3: How does the in vitro activity of this compound compare to other antiviral agents against HBV with adefovir-associated mutations?

A3: Studies utilizing cell lines expressing adefovir-resistant HBV mutants have shown that while the rtN236T mutant remained sensitive to this compound, the A181V mutant demonstrated reduced susceptibility []. Importantly, the A181V+rtN236T double mutant displayed high-level resistance to this compound []. These findings suggest that this compound might not be effective against all adefovir-resistant HBV strains, emphasizing the need for tailored treatment strategies.

Q4: What is the current stage of development of this compound as a treatment for HBV?

A4: By November 2003, the prodrug of this compound, valthis compound, was undergoing Phase I/II clinical trials [, ]. Unfortunately, the provided abstracts do not offer information on the outcome of these trials or the current developmental stage of this compound. More recent research would be needed to ascertain its current status.

Q5: Who are the companies involved in the development of this compound?

A5: Idenix, formerly known as Novirio, and Novartis have been collaboratively developing this compound for the potential treatment of hepatitis B virus infection [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.